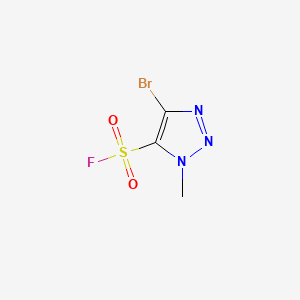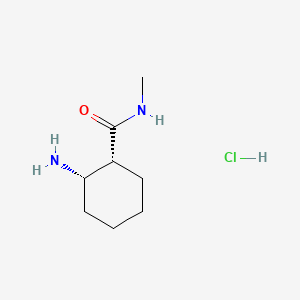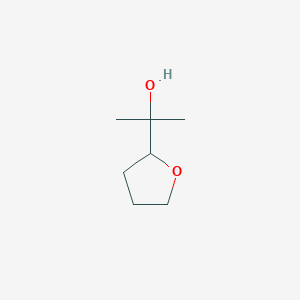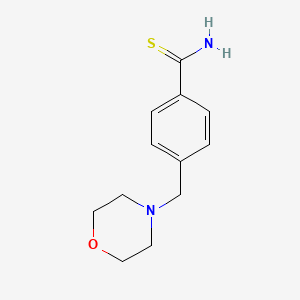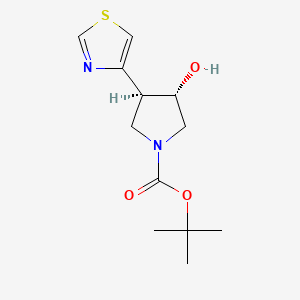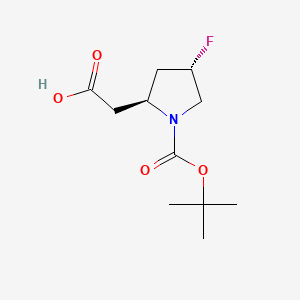
2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-YL)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
One efficient method for this is using flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the flow microreactor process due to its efficiency and sustainability. The use of continuous flow chemistry allows for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other parts of the molecule.
Substitution: The fluorine atom and Boc group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated pyrrolidine ring.
科学的研究の応用
2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: Its derivatives may have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group serves as a protecting group, allowing for selective reactions at other sites in the molecule. The fluorine atom can enhance the compound’s stability and reactivity, influencing its interaction with biological targets.
類似化合物との比較
Similar Compounds
2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-chloropyrrolidin-2-YL)acetic acid: Similar structure but with a chlorine atom instead of fluorine.
2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-bromopyrrolidin-2-YL)acetic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-YL)acetic acid imparts unique properties, such as increased stability and reactivity, compared to its chlorine and bromine analogs. This makes it particularly valuable in applications where these properties are desired.
特性
分子式 |
C11H18FNO4 |
|---|---|
分子量 |
247.26 g/mol |
IUPAC名 |
2-[(2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(12)4-8(13)5-9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 |
InChIキー |
GASMYJSLVLZJBR-JGVFFNPUSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CC(=O)O)F |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


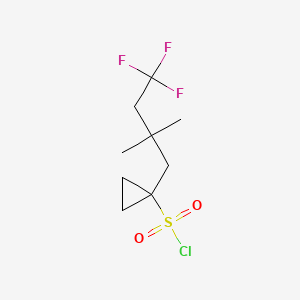
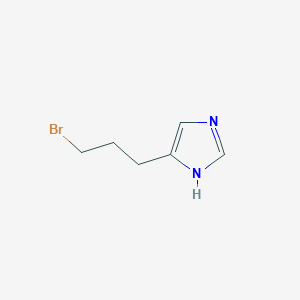
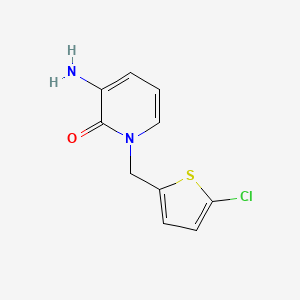

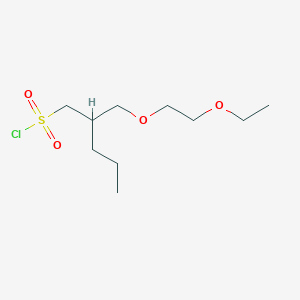
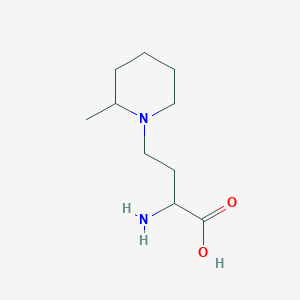
![3-Methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13627746.png)
